molecular formula C8H15NO3 B3040032 Methyl (2R)-2-acetamido-3-methylbutanoate CAS No. 1492-12-2

Methyl (2R)-2-acetamido-3-methylbutanoate

Cat. No.: B3040032
CAS No.: 1492-12-2
M. Wt: 173.21 g/mol
InChI Key: KCHNPFJMSOGXIT-SSDOTTSWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl (2R)-2-acetamido-3-methylbutanoate is an organic compound with a chiral center, making it an enantiomerically pure substance. This compound is often studied for its potential applications in various fields, including chemistry, biology, and medicine. Its structure consists of a methyl ester group, an acetamido group, and a chiral center at the second carbon, which contributes to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl (2R)-2-acetamido-3-methylbutanoate typically involves the esterification of (2R)-2-acetamido-3-methylbutanoic acid. This can be achieved through the reaction of the acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase yield. The process may also include purification steps such as distillation or crystallization to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: Methyl (2R)-2-acetamido-3-methylbutanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like ammonia (NH3) or primary amines can be used for substitution reactions.

Major Products Formed:

    Oxidation: The major product is (2R)-2-acetamido-3-methylbutanoic acid.

    Reduction: The major product is (2R)-2-acetamido-3-methylbutanol.

    Substitution: Various amide derivatives can be formed depending on the nucleophile used.

Scientific Research Applications

Methyl (2R)-2-acetamido-3-methylbutanoate has several applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential role in biochemical pathways and as a precursor to biologically active molecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.

    Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of Methyl (2R)-2-acetamido-3-methylbutanoate involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes that catalyze its conversion to other biologically active molecules. The pathways involved may include enzymatic hydrolysis, oxidation, and reduction reactions, leading to the formation of metabolites that exert specific biological effects.

Comparison with Similar Compounds

    Methyl (2S)-2-acetamido-3-methylbutanoate: The enantiomer of the compound, which has different stereochemistry and potentially different biological activity.

    Ethyl (2R)-2-acetamido-3-methylbutanoate: A similar compound with an ethyl ester group instead of a methyl ester group.

    Methyl (2R)-2-acetamido-3-ethylbutanoate: A compound with an ethyl group at the third carbon instead of a methyl group.

Uniqueness: Methyl (2R)-2-acetamido-3-methylbutanoate is unique due to its specific stereochemistry, which can influence its reactivity and interaction with biological molecules. Its chiral center makes it an important compound for studying enantioselective reactions and for use in the synthesis of enantiomerically pure pharmaceuticals.

Properties

IUPAC Name

methyl (2R)-2-acetamido-3-methylbutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO3/c1-5(2)7(8(11)12-4)9-6(3)10/h5,7H,1-4H3,(H,9,10)/t7-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCHNPFJMSOGXIT-SSDOTTSWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)OC)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H](C(=O)OC)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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